Sgc-gak-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

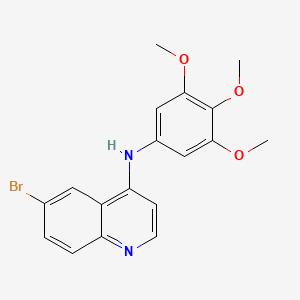

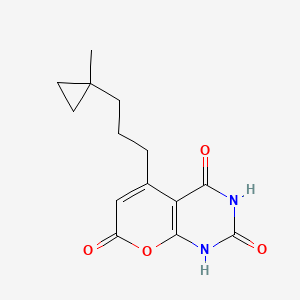

Sgc-gak-1 is a potent, selective, and cell-active inhibitor of cyclin G associated kinase (GAK) . It is a chemical probe for GAK that potently targets the ATP-binding site . It is highly selective in a kinome-wide screen .

Molecular Structure Analysis

The molecular formula of Sgc-gak-1 is C18H17BrN2O3, with a molecular weight of 389.24 . It is also known as 4-Quinolinamine, 6-bromo-N-(3,4,5-trimethoxyphenyl)- .Physical And Chemical Properties Analysis

Sgc-gak-1 is a light yellow to yellow solid . It has a molecular weight of 389.24 and a molecular formula of C18H17BrN2O3 .Scientific Research Applications

1. Inhibition of Neurite Outgrowth and Synapse Formation The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 has been found to inhibit neurite outgrowth and synapse formation . Treatment of cultured neurons with SGC-GAK-1 reduced neurite length and decreased synapse number and phosphorylation of neurofilament 200-kDa subunits .

Regulation of Neuronal Development

GAK may be physiologically involved in normal neuronal development . Decreased GAK function and the resultant impaired neurite outgrowth and synaptogenesis may be related to neurodevelopmental disorders .

Membrane Trafficking and Protein Sorting

GAK is involved in membrane trafficking and sorting of proteins . It acts as an essential cofactor for HSC70-dependent uncoating of clathrin coated vesicles in the cytoplasm .

Centrosome Maturation and Mitosis Progression

GAK is required for maintenance of centrosome maturation and progression through mitosis .

Proliferation and Survival in Osteosarcoma

GAK is over-expressed in osteosarcoma cell lines and tissues where it contributes to proliferation and survival .

Susceptibility to Parkinson’s Disease

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms in the GAK gene associated with susceptibility to Parkinson’s disease .

Therapeutic Target in Prostate Cancer

Emerging evidence suggests that GAK may be a therapeutic target in prostate cancer (PCa) . GAK expression levels increase upon prolonged androgen treatment and during the progression of cells to hormone independence .

8. Potentiation of Androgen Receptor Transcriptional Activity GAK interacts directly with the androgen receptor (AR) and potentiates its transcriptional activity .

Mechanism of Action

Target of Action

The primary target of Sgc-gak-1 is the Cyclin G-associated kinase (GAK) . GAK is a 160 kDa serine/threonine kinase and is a member of the numb-associated kinase (NAK) family . It plays a crucial role in various biological processes, including membrane trafficking, protein sorting, and centrosome maturation . It is also involved in neuronal development, making it a potential therapeutic target for neurodevelopmental disorders .

Mode of Action

Sgc-gak-1 acts as a potent inhibitor of GAK by targeting its ATP-binding site . It selectively binds to GAK, reducing its function . This results in decreased neurite outgrowth and synaptogenesis, as evidenced by reduced neurite length and decreased synapse number .

Biochemical Pathways

The inhibition of GAK by Sgc-gak-1 affects the protein phosphorylation process, an important modification in signal transduction pathways . Specifically, it decreases the phosphorylation of neurofilament 200-kDa subunits . This suggests that GAK may be involved in the regulation of neurite outgrowth and synaptogenesis, which are critical processes in neuronal development .

Pharmacokinetics

This rapid metabolism resulted in quick clearance in liver microsomes and in mice, limiting its utility in in vivo studies .

Result of Action

The inhibition of GAK by Sgc-gak-1 leads to impaired neurite outgrowth and synaptogenesis . This is manifested as reduced neurite length and decreased synapse number in cultured neurons . These results suggest that GAK may be physiologically involved in normal neuronal development, and that decreased GAK function may be related to neurodevelopmental disorders .

Action Environment

The action of Sgc-gak-1 can be influenced by environmental factors such as the presence of other kinases. For instance, while Sgc-gak-1 is highly selective in a kinome-wide screen, cellular engagement assays have identified receptor-interacting protein kinase 2 (RIPK2) as a collateral target . Additionally, the metabolic stability of Sgc-gak-1 can be affected by the presence of cytochrome P450 enzymes in the liver .

Safety and Hazards

properties

IUPAC Name |

6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOSKLDNVNGKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sgc-gak-1 | |

Q & A

Q1: What makes SGC-GAK-1 a valuable tool for studying cyclin G associated kinase (GAK)?

A1: SGC-GAK-1 stands out as a potent and selective inhibitor of GAK, making it a valuable chemical probe for investigating the biological functions of this understudied kinase. [, ] Unlike many other kinase inhibitors, SGC-GAK-1 demonstrates high selectivity for GAK, with limited activity against other kinases except for RIPK2. [] This selectivity is crucial for attributing observed cellular effects specifically to GAK inhibition. Researchers have successfully used SGC-GAK-1 to demonstrate the role of GAK in neurite outgrowth and synapse formation, highlighting its utility in dissecting GAK's involvement in various cellular processes. []

Q2: Does SGC-GAK-1 have any off-target effects?

A2: While highly selective for GAK, SGC-GAK-1 has been found to also inhibit RIPK2, albeit to a lesser extent. [] This finding highlights the importance of using appropriate controls in experiments involving SGC-GAK-1. To address this, researchers have identified a structurally related molecule, SGC-GAK-1N, which exhibits significantly lower potency towards GAK but retains activity against RIPK2. [] Additionally, a compound known as HY-19764 demonstrates potent RIPK2 inhibition without affecting GAK. [] Utilizing these control compounds alongside SGC-GAK-1 allows researchers to differentiate between the effects of GAK inhibition and potential off-target effects mediated through RIPK2.

Q3: What future directions are being pursued in the development of GAK inhibitors?

A4: Research efforts continue to focus on developing an optimized in vivo probe for GAK. While SGC-GAK-1 has proven valuable for in vitro studies, its rapid metabolism necessitates further optimization for in vivo applications. [] Current research explores two main avenues: (1) designing novel GAK inhibitors with improved metabolic stability while maintaining high potency and selectivity, and (2) utilizing co-administration strategies with cytochrome P450 inhibitors to enhance the in vivo exposure of existing inhibitors like SGC-GAK-1. [, ] These efforts aim to provide researchers with robust tools to fully elucidate the therapeutic potential of GAK inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)